molecular formula C13H18N4O B12228232 N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12228232
M. Wt: 246.31 g/mol
InChI Key: GKDALGIVCWVWSM-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a piperidine ring, and a cyclopropane carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as amines and aldehydes.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through amide bond formation reactions, typically using cyclopropanecarboxylic acid and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar amide structure but with a pyridine ring instead of a pyrazine ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but with different functional groups.

Uniqueness

N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a pyrazine ring, piperidine ring, and cyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

N-(1-pyrazin-2-ylpiperidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C13H18N4O/c18-13(10-3-4-10)16-11-2-1-7-17(9-11)12-8-14-5-6-15-12/h5-6,8,10-11H,1-4,7,9H2,(H,16,18)

InChI Key

GKDALGIVCWVWSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)NC(=O)C3CC3

Origin of Product

United States

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